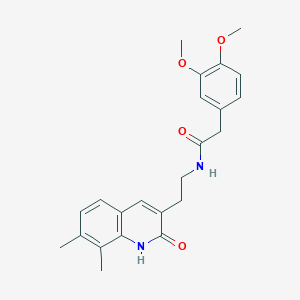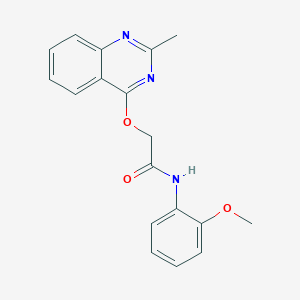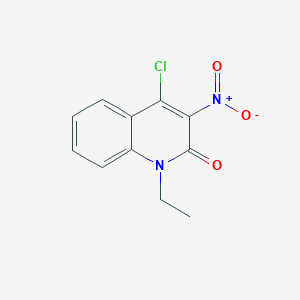
2-(3,4-dimethoxyphenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a synthetic molecule that appears to be designed for potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, stability, and biological activity, which can be informative for the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77% and involved improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the compound of interest, considering the similarities in the acetamide moiety and the need for precise control over the reaction conditions to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of the compound includes a 3,4-dimethoxyphenyl group and a 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl group, both of which are connected through an acetamide linker. The presence of dimethoxy and dimethyl groups suggests potential for increased lipophilicity and possibly an impact on the molecule's interaction with biological targets. The structure of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, as mentioned in the second paper, indicates that modifications on the core structure, such as the introduction of gem-dimethyl groups, can lead to significant changes in biological activity and stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the use of sodium hydride or potassium hydroxide as bases, acetone as a solvent, and bromoethane as an ethylating reagent . These conditions suggest that the compound of interest may also be synthesized using similar reagents and conditions, with careful optimization required to ensure the stability and purity of the final product.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the introduction of gem-dimethyl groups was found to improve plasmatic stability . This suggests that the dimethyl groups in the compound of interest may confer similar stability benefits. Additionally, the high purity of related compounds achieved through optimized synthesis methods indicates that with careful processing, a high degree of purity can also be expected for the compound of interest .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-Acylcatecholamines and 3,4-Dihydro-6,7-isoquinolinediols can be derived from N-acyl-3,4-dimethoxyphenethylamines using boron tribromide. This process offers a new method for producing higher halogenated 1-(haloalkyl)-3,4-dihydroisoquinolines (Niederstein & Peter, 1989).
Analgesic and Anti-Inflammatory Activities
- Cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide leads to the creation of compounds with significant analgesic and anti-inflammatory effects, such as (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides (Yusov et al., 2019).
Synthesis of Crispine A
- A high yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide results in compounds that can be reduced to (±)-crispine A (King, 2007).
Structural and Fluorescence Properties
- Certain isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, display unique structural aspects and fluorescence properties, forming gels or crystalline solids under different conditions (Karmakar et al., 2007).
Antitumor Activity
- Novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for in vitro antitumor activity, showing significant potential against various cancer cell lines (Al-Suwaidan et al., 2016).
Antifungal Agents
- Derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species (Bardiot et al., 2015).
Therapeutic Effect in Viral Infections
- Novel anilidoquinoline derivatives have shown therapeutic efficacy in treating Japanese encephalitis, exhibiting significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-14-5-7-17-13-18(23(27)25-22(17)15(14)2)9-10-24-21(26)12-16-6-8-19(28-3)20(11-16)29-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVAEIVBPOGIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)


![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)
![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)


